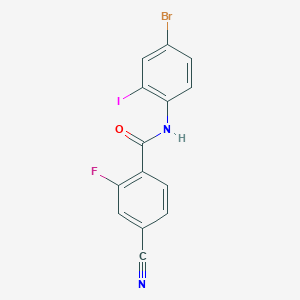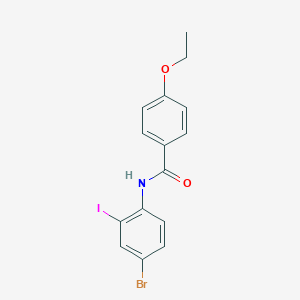
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool in the field of neuroscience has also been recognized.
作用機序
The mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine activates the receptor, leading to the activation of downstream signaling pathways. This ultimately results in changes in neural activity that underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine are not fully understood, but it is believed to induce changes in neural activity that result in altered perception, mood, and cognition. Some of the reported effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine include visual and auditory hallucinations, altered sense of time and space, and changes in emotional state. It is also known to have sympathomimetic effects, such as increased heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of receptor activation in a controlled manner. However, one major limitation is its potential for abuse and toxicity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been associated with several cases of overdose and death, and its use in research should be carefully regulated.
将来の方向性
There are several future directions for research involving N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its use in the study of neural circuits underlying perception and cognition. Finally, there is a need for further research into the safety and toxicity of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, as well as the development of safer and more selective compounds for use in research.
合成法
The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves a series of chemical reactions that start with the condensation of 2-(4-fluorophenyl)ethanamine and 3-bromo-4-methoxy-5-ethoxybenzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The entire process requires expertise in organic chemistry and should only be performed by trained professionals.
科学的研究の応用
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been used in scientific research to study the activity of serotonin receptors in the brain. Specifically, it is a selective agonist for the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine can induce changes in neural activity that can be measured using various techniques such as electroencephalography (EEG) and functional magnetic resonance imaging (fMRI).
特性
分子式 |
C18H21BrFNO2 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C18H21BrFNO2/c1-3-23-17-11-14(10-16(19)18(17)22-2)12-21-9-8-13-4-6-15(20)7-5-13/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
InChIキー |
QBTJMUWELQKVON-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)

